Cas no 198969-28-7 ((2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate)

(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
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- (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
- (2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
- (2R,4S)-1-tert-Butyl2-methyl4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-methyl (2R,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate
- Methyl (2R,4S)-1-Boc-4-(benzoyloxy)pyrrolidine-2-carboxylate
- 198969-28-7
- (2R,4S)-1-TERT-BUTYL 2-METHYL 4-(BENZOYLOXY)PYRROLIDINE-1,2-DICARBOXYLATE
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- MDL: MFCD29035095
- インチ: InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1
- InChIKey: HCMBKFLKTBCNNU-UONOGXRCSA-N
- SMILES: CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OC(=O)C2=CC=CC=C2
計算された属性
- 精确分子量: 349.15253745Da
- 同位素质量: 349.15253745Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 8
- 複雑さ: 506
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 82.1Ų
(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A109009346-250mg |
(2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate |
198969-28-7 | 95% | 250mg |
$207.90 | 2023-09-02 | |
Alichem | A109009346-1g |
(2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate |
198969-28-7 | 95% | 1g |
$529.65 | 2023-09-02 |
(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
(2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylateに関する追加情報
Recent Advances in the Study of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate (CAS: 198969-28-7)
The compound (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate (CAS: 198969-28-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and synthesis. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential applications in medicine.
One of the most notable advancements in the study of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is its application in the synthesis of novel protease inhibitors. Proteases play a critical role in various physiological and pathological processes, making them attractive targets for drug development. Researchers have successfully utilized this compound as a chiral building block to construct complex molecular architectures with high enantiomeric purity. The stereochemical control offered by this intermediate has enabled the development of potent and selective inhibitors, which are currently being evaluated in preclinical studies for their efficacy against diseases such as cancer and viral infections.
In addition to its synthetic utility, recent investigations have explored the biological activity of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate itself. Preliminary studies suggest that this compound may exhibit moderate inhibitory activity against certain enzymes, although further research is needed to fully elucidate its mechanism of action and therapeutic potential. The compound's unique structural features, including the presence of a benzoyloxy group and a pyrrolidine ring, are believed to contribute to its bioactivity, making it a promising candidate for further optimization and development.
Another area of interest is the scalable synthesis of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate. Recent efforts have focused on improving the efficiency and sustainability of its production, with researchers developing novel catalytic methods and green chemistry approaches. These advancements not only enhance the compound's accessibility for research and development but also align with the growing emphasis on environmentally friendly synthetic practices in the pharmaceutical industry.
Looking ahead, the continued exploration of (2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate holds great promise for the discovery of new therapeutic agents. Its versatility as a synthetic intermediate and potential bioactivity make it a valuable tool in medicinal chemistry. Future research directions may include the development of derivatives with enhanced pharmacological properties, as well as the investigation of its interactions with biological targets at the molecular level. As the field progresses, this compound is likely to play an increasingly important role in the design and synthesis of next-generation drugs.
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